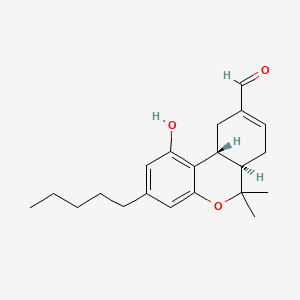![molecular formula C12H10N6O2 B1212814 1,6-Dimethyl-3-(2-pyridinyl)pyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B1212814.png)
1,6-Dimethyl-3-(2-pyridinyl)pyrimido[5,4-e][1,2,4]triazine-5,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-dimethyl-3-(2-pyridinyl)pyrimido[5,4-e][1,2,4]triazine-5,7-dione is a pyrimidotriazine.
Scientific Research Applications
Synthetic Routes and Chemical Transformations
- New Synthesis Methods : A new route for synthesizing substituted pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-diones has been developed, enabling the generation of a wide range of compounds with variable substitutions, useful for pharmacological activities (Turbiak & Showalter, 2009).
- Chemical Reactivity with Amines : Diethylamine and triethylamine have been used as sources for the two-carbon component in the reverse azadiene synthesis with dimethylpyrimido[4,5-e]- and -[5,4-e]-1,2,4-triazinediones (Shorshnev et al., 1990).
Pharmacological Applications and Cytoprotection
- HSF1 Activity Amplifiers : Pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione derivatives have been identified as small molecule amplifiers of heat shock factor 1 transcriptional activity, showing potential in cytoprotection models (Zhou et al., 2009).
- Cytoprotective Effects from Rotenone Toxicity : Another study highlighted the cytoprotective effect of pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione derivatives from rotenone toxicity, emphasizing their potential in pharmaceutical applications (Zhou et al., 2009).
Novel Compound Synthesis
- Multicomponent Synthesis : An efficient synthesis of pyridine-pyrimidines via a multicomponent reaction has been reported, demonstrating the versatility of pyrimido[5,4-e][1,2,4]triazine derivatives in creating complex heterocyclic structures (Rahmani et al., 2018).
- Anticancer Evaluation : Novel pyrimido[5,4-e][1,2,4]triazines have been synthesized and evaluated for anticancer activity, showcasing their potential in cancer treatment research (El-Kalyoubi, 2018).
Green Chemistry Applications
- Catalyst-Free Synthesis : A new protocol for the catalyst-free and environmentally friendly synthesis of pyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidines has been established, aligning with green chemistry principles (Karami et al., 2015).
properties
Product Name |
1,6-Dimethyl-3-(2-pyridinyl)pyrimido[5,4-e][1,2,4]triazine-5,7-dione |
|---|---|
Molecular Formula |
C12H10N6O2 |
Molecular Weight |
270.25 g/mol |
IUPAC Name |
1,6-dimethyl-3-pyridin-2-ylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C12H10N6O2/c1-17-11(19)8-10(15-12(17)20)18(2)16-9(14-8)7-5-3-4-6-13-7/h3-6H,1-2H3 |
InChI Key |
HDXJYJIPXWVRSM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=CC=N3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



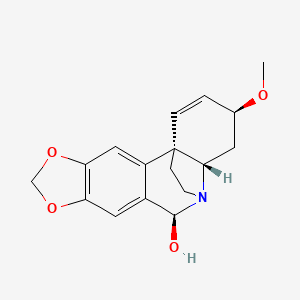
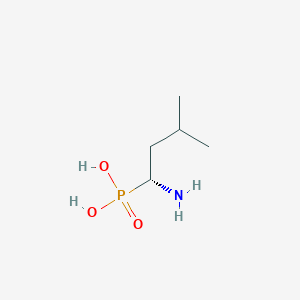
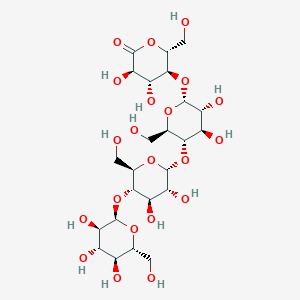
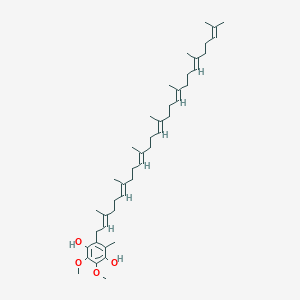
![(2S)-2-azaniumyl-5-{2-[4-(hydroxymethyl)phenyl]hydrazino}-5-oxopentanoate](/img/structure/B1212738.png)
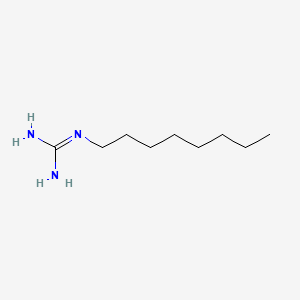
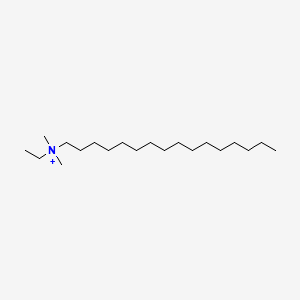
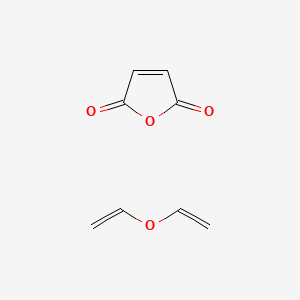
![9H-Isoxazolo[3,2-b]quinazolin-9-one, 2,3-dihydro-3-methyl-](/img/structure/B1212744.png)
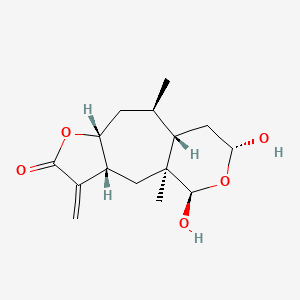
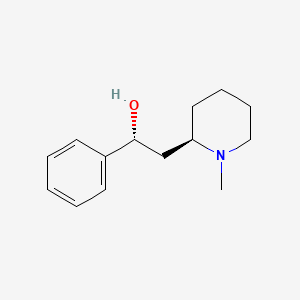
![(2S)-2-amino-6-[[2-(furan-2-yl)-2-oxoethyl]amino]hexanoic acid](/img/structure/B1212751.png)
